[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate
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Overview
Description
Lipiferolide is a gamma-lactone.
Scientific Research Applications
Crystal Structure Analysis
The research on similar compounds, like the crystal structure of (1S,2R,4R,9S,11S,12R)-9α-hydroxy-4,8-dimethyl-12-[(thiomorpholin-4-yl)methyl]-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one, reveals details about their molecular arrangement. Such compounds are synthesized from hydroxyparthenolide, isolated from Anvillea radiata, and feature complex fused ring systems with various conformations and hydrogen bonding interactions (Benharref et al., 2015).
Structural Modifications and Derivatives
Studies on derivatives like (11R,13R)-13-(Tetralin-1-ylamino)-4,5-epoxy-11,13-dihydrocostunolide showcase how structural modifications influence the molecular configuration and properties. These modifications are crucial in exploring the potential applications of such compounds in various fields (Nasim et al., 2008).
Chemical Properties and Interactions
Research into compounds like 9α-Hydroxy-12-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one informs us about the chemical properties and potential interactions of similar compounds. These studies are significant for understanding the physical and chemical characteristics that define their behavior in various conditions and potential uses (Moumou et al., 2012).
Synthetic Pathways and Extraction
Understanding the synthesis and extraction of these compounds is essential. For instance, the isolation of 9α-hydroxyparthenolide from Anvillea radiata and its subsequent use in synthesizing various derivatives highlights the importance of natural sources and synthetic techniques in accessing such complex molecules for research (Moumou et al., 2011).
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15?,17-/m1/s1 |
InChI Key |
ODYJJNFWFYUXSS-CTSUEIOESA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2(C(O2)[C@@H]3[C@@H]([C@@H](C1)OC(=O)C)C(=C)C(=O)O3)C |
SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C |
Synonyms |
lipiferolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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